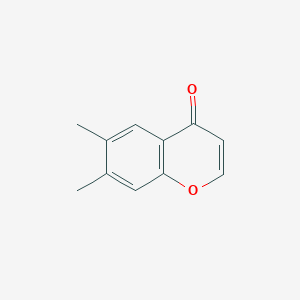

6,7-Dimethylchromone

Description

The exact mass of the compound this compound is 174.068079557 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUXAETVDRENIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717124 | |

| Record name | 6,7-Dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288399-56-4 | |

| Record name | 6,7-Dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,7-Dimethylchromone from Resorcinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 6,7-dimethylchromone, a significant heterocyclic compound. While a direct synthesis from resorcinol is not prominently documented, this guide details a robust four-step alternative route commencing from the readily available starting material, 3,4-dimethylphenol. This pathway proceeds through the key transformations of acetylation, Fries rearrangement, Vilsmeier-Haack reaction, and a final deformylation step.

This document provides detailed experimental protocols, quantitative data for each reaction, and visualizations of the synthetic workflow to aid researchers in the successful synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following four-step sequence:

-

Acetylation of 3,4-Dimethylphenol: The initial step involves the esterification of 3,4-dimethylphenol to produce 3,4-dimethylphenyl acetate.

-

Fries Rearrangement: The acetate intermediate undergoes a Fries rearrangement to yield the key intermediate, 2-hydroxy-4,5-dimethylacetophenone.

-

Vilsmeier-Haack Reaction: The substituted acetophenone is then subjected to a Vilsmeier-Haack reaction to construct the chromone ring, affording 6,7-dimethyl-3-formylchromone.

-

Deformylation: The final step involves the removal of the formyl group from the 3-position of the chromone ring to yield the target molecule, this compound.

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethylchromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethylchromone, a derivative of the chromone scaffold, represents a class of compounds with significant interest in medicinal chemistry and drug discovery. The chromone ring system is a privileged structure found in a variety of biologically active molecules.[1] A thorough understanding of the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the known properties of this compound and outlines standard experimental protocols for the determination of its key physicochemical parameters. While specific experimental data for this particular derivative is limited in publicly available literature, this guide offers a framework for its characterization based on established methodologies for related compounds.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 6,7-dimethylchromen-4-one |

| CAS Number | 288399-56-4 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Canonical SMILES | CC1=C(C)C=C2C(=O)C=COC2=C1 |

Physicochemical Properties

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | See Section 2.1 |

| pKa | Not available |

Solubility Profile

While specific solubility data for this compound is unavailable, a qualitative prediction can be made based on its chemical structure. The presence of the polar carbonyl group and the ether linkage in the chromone ring suggests potential solubility in polar organic solvents. However, the aromatic ring and the two methyl groups contribute to its lipophilicity, which would favor solubility in non-polar organic solvents and limit its solubility in water.

Generally, chromone derivatives exhibit solubility in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.[2] Their solubility in alcohols like ethanol and methanol is often moderate and can be influenced by temperature.[3] It is expected that this compound would be poorly soluble in water.[3]

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies for the determination of the key physicochemical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Boiling Point

For a solid compound, the boiling point is determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Vacuum Distillation

-

Apparatus: A micro-distillation apparatus suitable for small sample sizes and equipped with a vacuum pump, a manometer, and a cold trap is assembled.

-

Procedure:

-

A small sample of this compound is placed in the distillation flask.

-

The system is evacuated to a specific, stable pressure.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

-

Normalization: The observed boiling point can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Determination of Solubility

Methodology: Equilibrium Solubility Method (Shake-Flask)

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) are chosen.

-

Procedure:

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-

-

Quantification: The concentration of this compound in each filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectrophotometry, against a calibration curve of known concentrations.

-

Data Expression: Solubility is typically expressed in units of mg/mL or mol/L.

Determination of pKa

The pKa value is essential for understanding the ionization state of a molecule at different pH values. For a non-ionizable compound like this compound, which lacks acidic or basic functional groups, the determination of a pKa in the typical aqueous pH range is not applicable. However, for chromone derivatives with ionizable substituents, the following methods are standard.

Methodology: UV-Vis Spectrophotometry [4][5]

-

Principle: This method relies on the difference in the UV-Vis absorption spectrum of the ionized and non-ionized forms of the compound.

-

Procedure:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A constant concentration of the chromone derivative is added to each buffer solution.

-

The UV-Vis spectrum of each solution is recorded.

-

-

Data Analysis:

-

The absorbance at a wavelength where the ionized and non-ionized forms have different absorptivities is plotted against the pH.

-

The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve. The Henderson-Hasselbalch equation is used for the calculation.[4][5]

-

Methodology: Potentiometric Titration [6]

-

Principle: This method involves titrating a solution of the compound with a standard acid or base and monitoring the pH change.

-

Procedure:

-

A solution of the chromone derivative in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) is prepared.

-

The solution is titrated with a standardized solution of HCl or NaOH.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

-

Data Analysis:

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Logical Workflow for Synthesis and Characterization

As no specific signaling pathways for this compound have been identified in the literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel chromone derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one | 68047-36-9 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 5. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

6,7-Dimethylchromone CAS number and IUPAC name

CAS Number: 288399-56-4[1]

IUPAC Name: 6,7-dimethylchromen-4-one[1]

Introduction

6,7-Dimethylchromone is a heterocyclic organic compound belonging to the chromone family. Chromones, characterized by a benzopyran-4-one structure, are a significant class of compounds in medicinal chemistry and are found in various natural products. While specific in-depth research and documented biological activities for this compound are limited in publicly available scientific literature, this guide provides a comprehensive overview based on the known chemistry and biological activities of the broader chromone class and its derivatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential of chromone scaffolds.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |

Synthesis of Dimethylchromones: A General Approach

The synthesis of dimethylchromones typically follows established methods for chromone synthesis, with variations to introduce the methyl groups at specific positions on the benzene ring. A common and versatile method is the Baker-Venkataraman rearrangement.

General Experimental Protocol for Dimethylchromone Synthesis

The following protocol outlines a general synthesis route that can be adapted for the preparation of various dimethylchromone isomers, including this compound, starting from the appropriately substituted 2-hydroxyacetophenone.

-

Starting Material Preparation: The synthesis would commence with 1-(2-hydroxy-4,5-dimethylphenyl)ethan-1-one.

-

Acylation: The hydroxyl group of the substituted 2-hydroxyacetophenone is acylated, typically using an acid chloride or anhydride (e.g., benzoyl chloride) in the presence of a base like pyridine. This forms an ester.

-

Baker-Venkataraman Rearrangement: The resulting ester is then treated with a strong base, such as potassium hydroxide or sodium hydride, in a suitable solvent like pyridine or dimethyl sulfoxide (DMSO). This promotes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, to form a 1,3-diketone.

-

Cyclization: The intermediate 1,3-diketone is subsequently cyclized under acidic conditions (e.g., using sulfuric acid or acetic acid) to yield the final dimethylchromone product.

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to obtain the pure this compound.

Biological Activities of Chromone Derivatives

While specific biological data for this compound is scarce, the chromone scaffold is a well-established pharmacophore with a broad range of biological activities. Research on various chromone derivatives has revealed significant potential in several therapeutic areas.

| Biological Activity | Description |

| Anticancer | Certain chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of protein kinases, such as CK2, which are crucial for cancer cell proliferation and survival. |

| Anti-inflammatory | Chromone derivatives have been shown to possess anti-inflammatory properties. This activity is often attributed to the inhibition of inflammatory mediators and enzymes. |

| Antifungal | Several synthetic chromone derivatives have been evaluated for their fungicidal activity against various plant and human pathogenic fungi. |

| Antiviral | The chromone nucleus is present in some compounds with reported antiviral activities. |

| Enzyme Inhibition | Chromones are known to inhibit a variety of enzymes, which contributes to their diverse pharmacological effects. |

It is important to note that the specific biological activity and potency of a chromone derivative are highly dependent on the nature and position of the substituents on the benzopyran-4-one core.

Signaling Pathways and Mechanisms of Action of Chromone Derivatives

Direct evidence for signaling pathways modulated by this compound is not available. However, studies on other chromone derivatives have implicated several key cellular signaling pathways. For instance, some chromone-based anticancer agents have been shown to interact with and inhibit protein kinase CK2. Inhibition of CK2 can disrupt downstream signaling pathways involved in cell cycle progression and apoptosis, such as the Akt and PARP/Survivin pathways.

Experimental Workflows and Logical Relationships

To provide a conceptual understanding, the following diagrams illustrate a general workflow for the synthesis and a logical relationship for the potential biological investigation of dimethylchromones.

Caption: General Synthesis Workflow for Dimethylchromones.

Caption: Logical Flow for Biological Evaluation.

Conclusion

This compound represents a specific molecule within the vast and pharmacologically significant class of chromones. While detailed experimental data and biological activity profiles for this particular isomer are not extensively documented in current scientific literature, the foundational knowledge of chromone chemistry and pharmacology provides a strong basis for future investigation. The general synthetic routes are well-established, and the diverse biological activities exhibited by other chromone derivatives suggest that this compound could hold potential for further exploration in drug discovery and development. Researchers are encouraged to use the general methodologies and conceptual frameworks presented in this guide as a starting point for their investigations into this and other related chromone compounds.

References

Technical Guide on the Solubility of 6,7-Dimethylchromone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide addresses the solubility of 6,7-Dimethylchromone in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound was not found. This indicates a potential knowledge gap for this specific chromone derivative.

However, based on the general characteristics of chromone structures, this compound is anticipated to exhibit greater solubility in non-polar organic solvents.[1] The aromatic nature of the chromone core contributes to favorable interactions with non-polar solvents.[1]

This guide provides a detailed, generalized experimental protocol for determining the solubility of this compound, which can be adapted for various organic solvents. Additionally, a template for the presentation of the resulting quantitative data is offered, along with visualizations of the experimental workflow and the factors influencing solubility.

Table of Contents

-

Quantitative Solubility Data (Template)

-

Experimental Protocol for Solubility Determination

-

Factors Influencing Solubility

-

Experimental Workflow Visualization

-

Factors Influencing Solubility Visualization

Quantitative Solubility Data (Template)

The following table provides a recommended structure for presenting experimentally determined solubility data for this compound. This format allows for clear comparison and easy interpretation of the compound's solubility in various organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Non-Polar Solvents | |||||

| Toluene | 25 | Data | Data | Shake-Flask | |

| Hexane | 25 | Data | Data | Shake-Flask | |

| Dichloromethane | 25 | Data | Data | Shake-Flask | |

| Polar Aprotic Solvents | |||||

| Acetone | 25 | Data | Data | Shake-Flask | |

| Ethyl Acetate | 25 | Data | Data | Shake-Flask | |

| Acetonitrile | 25 | Data | Data | Shake-Flask | |

| Polar Protic Solvents | |||||

| Ethanol | 25 | Data | Data | Shake-Flask | |

| Methanol | 25 | Data | Data | Shake-Flask | |

| Isopropanol | 25 | Data | Data | Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted shake-flask method. This method is considered the gold standard for its ability to achieve thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid microparticles.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.

-

Factors Influencing Solubility

The solubility of an organic compound like this compound is governed by several physicochemical factors. Understanding these can aid in solvent selection and the interpretation of solubility data.

-

Polarity: The principle of "like dissolves like" is fundamental. The relatively non-polar structure of the chromone ring suggests higher solubility in less polar solvents.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solute-Solvent Interactions: The specific interactions between this compound and the solvent molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, will dictate the extent of solubility.

-

Crystalline Structure of the Solute: The crystal lattice energy of solid this compound must be overcome by the energy of solvation for dissolution to occur.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Spectroscopic Analysis of 6,7-Dimethylchromone: A Technical Overview

Despite a comprehensive search of available spectroscopic data, detailed experimental ¹H and ¹³C NMR spectral data for 6,7-Dimethylchromone could not be located in publicly accessible scientific literature and databases. This technical guide will, therefore, outline the general principles and expected spectral characteristics for this class of compound, alongside standardized experimental protocols for acquiring such data. This information is intended to serve as a foundational resource for researchers and professionals in drug development engaged in the synthesis and characterization of chromone derivatives.

Introduction to Chromone Scaffolds in Research

Chromones are a class of organic compounds that feature a benzopyran-4-one core structure. These scaffolds are of significant interest to the scientific community, particularly in the field of medicinal chemistry, due to their wide range of biological activities. The substitution pattern on the benzene ring of the chromone nucleus plays a crucial role in modulating their physicochemical properties and pharmacological effects. The 6,7-dimethyl substitution pattern, as in the target molecule of this guide, is one of many variations that researchers may synthesize to explore structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds.

Predicted ¹H and ¹³C NMR Spectral Data

While specific, experimentally verified data for this compound is unavailable, predictions can be made based on the known chemical shifts of related chromone structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.8 - 8.2 | d |

| H-3 | 6.2 - 6.5 | d |

| H-5 | 7.8 - 8.1 | s |

| H-8 | 7.2 - 7.5 | s |

| 6-CH₃ | 2.3 - 2.5 | s |

| 7-CH₃ | 2.3 - 2.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 160 |

| C-3 | 110 - 115 |

| C-4 | 175 - 180 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 135 - 140 |

| C-7 | 140 - 145 |

| C-8 | 115 - 120 |

| C-8a | 150 - 155 |

| 6-CH₃ | 18 - 22 |

| 7-CH₃ | 18 - 22 |

Standard Experimental Protocols for NMR Data Acquisition

For researchers synthesizing this compound, the following represents a standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.

-

The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity and spectral resolution.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected proton chemical shifts.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

-

Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: A wider spectral width of approximately 200-240 ppm is required for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is often necessary for quaternary carbons to relax fully.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

-

Integration of the proton signals and peak picking for both ¹H and ¹³C spectra should be performed to extract the quantitative data.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the process of obtaining NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for acquiring and analyzing NMR spectral data.

Conclusion

While the specific ¹H and ¹³C NMR spectral data for this compound remains elusive in the surveyed literature, this guide provides a framework for its prediction and experimental determination. The outlined protocols are standard in the field of chemical analysis and should enable researchers to confidently characterize this and other novel chromone derivatives. The structural elucidation of such compounds is a critical step in the journey of drug discovery and development, and NMR spectroscopy continues to be a cornerstone of this process.

Mass Spectrometry Fragmentation of 6,7-Dimethylchromone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 6,7-Dimethylchromone. The information presented herein is crucial for the identification and structural elucidation of this and related chromone derivatives in various research and development settings, including natural product analysis, metabolite identification, and synthetic chemistry.

Predicted Fragmentation Data

The mass spectrometry of this compound is anticipated to proceed through a series of characteristic fragmentation pathways common to chromone skeletons, primarily initiated by a retro-Diels-Alder (RDA) reaction, followed by subsequent losses of small neutral molecules and radicals. The quantitative data for the expected major fragment ions are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Proposed Structure |

| 174 | [M]+• | - | This compound |

| 159 | [M - CH3]+ | •CH3 | |

| 146 | [M - CO]+• | CO | |

| 131 | [M - CO - CH3]+ | CO, •CH3 | |

| 118 | [RDA Fragment]+• | C2H2O | |

| 90 | [C7H6O]+ | C2H2O, CO | |

| 77 | [C6H5]+ | C2H2O, CO, •CH3 |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion. The primary fragmentation route is a retro-Diels-Alder reaction of the heterocyclic ring, a characteristic fragmentation for chromones. This is followed by the loss of a methyl radical and carbon monoxide, leading to a series of diagnostic fragment ions.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general experimental protocol for the analysis of a small organic molecule like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Dissolve an accurately weighed sample of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 2 scans/second.

-

Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

-

Acquire the data using the instrument's control and data acquisition software.

-

Process the raw data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions. Compare the obtained mass spectrum with the predicted fragmentation pattern and any available library spectra for structural confirmation.

Logical Workflow of Fragmentation Analysis

The process of elucidating the fragmentation pattern from the acquired mass spectrum follows a logical sequence. This begins with the identification of the molecular ion, which provides the molecular weight of the analyte. Subsequent analysis focuses on the mass differences between the molecular ion and significant fragment ions to identify neutral losses. These losses, combined with knowledge of common fragmentation mechanisms for the compound class, allow for the proposal of a fragmentation pathway.

Caption: Logical workflow for mass spectrum fragmentation analysis.

An In-depth Technical Guide on the Putative Crystal Structure of 6,7-Dimethylchromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 6,7-Dimethylchromone. Despite a comprehensive search of crystallographic databases and scientific literature, no publicly available, experimentally determined crystal structure for this specific compound has been identified. This document, therefore, provides a proposed methodology for its synthesis and crystallization, based on established general procedures for chromone derivatives. Furthermore, it outlines a logical workflow for the structural determination of this compound, which can guide future research efforts. While the biological activities of various chromone derivatives are well-documented, specific signaling pathways involving this compound remain unelucidated. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, crystallize, and characterize this compound, thereby enabling further investigation into its physicochemical properties and potential biological significance.

Introduction

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds ubiquitously found in nature.[1] The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the chromone ring plays a crucial role in determining the biological efficacy and mechanism of action of these compounds. This compound, a specific derivative, is of interest for its potential biological activities, which are yet to be fully explored.

The determination of the single-crystal X-ray structure of this compound is a critical step in understanding its structure-activity relationship. A detailed knowledge of its three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, would provide invaluable insights for computational modeling, drug design, and the rational development of new therapeutic agents.

This guide provides a comprehensive overview of the current void in the structural data for this compound and presents a proposed experimental framework to address this gap.

Proposed Experimental Protocols

Given the absence of a specific published procedure for the synthesis and crystallization of this compound, the following protocols are proposed based on general and established methods for the synthesis of chromone derivatives.[2][3]

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the cyclization of the corresponding 2'-hydroxyacetophenone. A plausible synthetic route is outlined below:

Step 1: Synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone

The starting material, 2'-Hydroxy-4',5'-dimethylacetophenone, can be synthesized via the Fries rearrangement of 3,4-dimethylphenyl acetate.

-

Materials: 3,4-Dimethylphenol, acetic anhydride, anhydrous aluminum chloride, dichloromethane, hydrochloric acid.

-

Procedure:

-

Acetylation of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate.

-

The Fries rearrangement of 3,4-dimethylphenyl acetate using anhydrous aluminum chloride in an inert solvent like dichloromethane.

-

The reaction mixture is then hydrolyzed with dilute hydrochloric acid.

-

The product, 2'-Hydroxy-4',5'-dimethylacetophenone, is extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.

-

Step 2: Cyclization to this compound

The synthesized 2'-Hydroxy-4',5'-dimethylacetophenone can be cyclized to form the chromone ring using various reagents. One common method involves the Kostanecki-Robinson reaction or a variation thereof. A simpler and often effective method involves condensation with dimethylformamide-dimethylacetal (DMF-DMA) followed by acid-catalyzed cyclization.

-

Materials: 2'-Hydroxy-4',5'-dimethylacetophenone, dimethylformamide-dimethylacetal (DMF-DMA), hydrochloric acid, ethanol.

-

Procedure:

-

A mixture of 2'-Hydroxy-4',5'-dimethylacetophenone and DMF-DMA is heated under reflux.

-

The intermediate enaminone is formed.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethanol, and concentrated hydrochloric acid is added.

-

The mixture is heated to induce cyclization.

-

Upon cooling, the product, this compound, is expected to precipitate and can be collected by filtration.

-

Further purification can be achieved by recrystallization.

-

Proposed Crystallization of this compound

The successful growth of single crystals suitable for X-ray diffraction is highly dependent on the purity of the compound and the crystallization conditions. A systematic approach to screen for optimal crystallization conditions is recommended.

-

Purification: The synthesized this compound should be of high purity (>98%). This can be achieved by techniques such as column chromatography followed by recrystallization.

-

Solvent Selection: A range of solvents with varying polarities should be screened. Good solvents for chromone derivatives typically include acetone, ethanol, methanol, ethyl acetate, and dichloromethane.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This can be performed in a loosely capped vial.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.[4]

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.[4]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

Data Presentation: Anticipated Crystallographic Data

While no experimental data is currently available for this compound, a successful single-crystal X-ray diffraction experiment would yield the following quantitative data, which should be presented in a structured table for clarity.

Table 1: Anticipated Crystallographic Data for this compound.

| Parameter | Expected Information |

| Chemical Formula | C₁₁H₁₀O₂ |

| Formula Weight | 174.19 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |

| Volume | ? ų |

| Z (molecules per unit cell) | To be determined |

| Calculated Density | ? g/cm³ |

| Absorption Coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal Size | ? x ? x ? mm |

| Theta range for data collection | ? to ?° |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Final R indices [I>2sigma(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| Goodness-of-fit on F² | ? |

Mandatory Visualization: Proposed Experimental Workflow

The following diagram illustrates the proposed logical workflow for the synthesis, purification, crystallization, and structural determination of this compound.

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

Conclusion

The crystal structure of this compound remains an important yet undetermined piece of chemical information. This technical guide provides a rational and actionable framework for researchers to pursue the synthesis, crystallization, and structural determination of this compound. The proposed experimental protocols are based on well-established methodologies for chromone chemistry and crystallization of organic molecules. The successful elucidation of the crystal structure of this compound will be a valuable contribution to the field of structural chemistry and will undoubtedly facilitate further research into its potential applications in drug discovery and materials science. It is hoped that this guide will stimulate and support future research in this area.

References

The Chromone Scaffold: A Technical Guide to its Discovery and Historical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3][4] Its history is rich, from its discovery in natural sources to the development of elegant synthetic routes that have enabled the exploration of its chemical space for drug discovery. The name "chromone" itself is derived from the Greek word "chroma," meaning color, alluding to the vibrant hues of many of its derivatives.[5] This technical guide provides an in-depth exploration of the discovery and historical synthesis of chromone derivatives, offering detailed experimental protocols for key reactions, quantitative data for comparison, and visualizations of important synthetic and biological pathways.

One of the earliest and most notable chromone derivatives to be used in clinical practice is Khellin, a furanochromone extracted from the seeds of the plant Ammi visnaga.[6] For centuries, this plant was used in traditional medicine in the Mediterranean region to treat a variety of ailments, including renal colic and asthma.[6] The isolation and structural elucidation of Khellin in the 20th century spurred significant interest in the chemistry and biological activity of the chromone nucleus, leading to the development of synthetic derivatives like cromolyn sodium, a mast cell stabilizer used in the treatment of asthma.[6]

The journey of chromone synthesis began with the pioneering work of chemists who developed foundational methods for constructing the benzopyran-4-one core. These classical reactions, often named after their discoverers, remain cornerstones of heterocyclic chemistry and continue to be adapted and refined for the synthesis of novel chromone derivatives. This guide will delve into the historical context and practical details of these seminal synthetic methodologies.

Historical Synthetic Methodologies

The classical syntheses of chromones and their derivatives, developed in the late 19th and early 20th centuries, are a testament to the ingenuity of early organic chemists. These methods, including the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and the Vilsmeier-Haack reaction, provided the initial access to this important class of compounds and laid the groundwork for modern synthetic strategies.

The Allan-Robinson Reaction

Developed by J. Allan and Sir Robert Robinson in 1924, the Allan-Robinson reaction is a method for the synthesis of flavones and isoflavones, which are 2-phenyl and 3-phenyl substituted chromones, respectively.[7] The reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.[7]

Experimental Protocol: Synthesis of Flavone

-

Materials:

-

o-Hydroxyacetophenone

-

Benzoic anhydride

-

Sodium benzoate

-

-

Procedure:

-

A mixture of o-hydroxyacetophenone (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (1 equivalent) is heated at 180-200 °C for 4-6 hours.

-

The reaction mixture is then cooled and treated with ethanol to precipitate the product.

-

The crude product is hydrolyzed by refluxing with aqueous alcoholic potassium hydroxide to saponify any unreacted anhydride and esters.

-

The alcohol is removed by distillation, and the residue is dissolved in water.

-

Acidification of the aqueous solution with hydrochloric acid precipitates the flavone.

-

The product is collected by filtration, washed with water, and purified by recrystallization from ethanol.[8]

-

Quantitative Data: Allan-Robinson Reaction Yields

| Starting o-Hydroxyaryl Ketone | Aromatic Anhydride | Product | Yield (%) |

| 2'-Hydroxyacetophenone | Benzoic Anhydride | Flavone | 40-50 |

| 2',4'-Dihydroxyacetophenone | Benzoic Anhydride | 7-Hydroxyflavone | 35-45 |

| 2'-Hydroxy-4'-methoxyacetophenone | Anisic Anhydride | 7,4'-Dimethoxyflavone | 30-40 |

Logical Relationship Diagram: Allan-Robinson Reaction

Caption: Allan-Robinson reaction workflow.

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement, reported independently by Wilson Baker and Krishnasami Venkataraman in 1933-1934, is a two-step process for the synthesis of flavones.[9][10] It involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the chromone ring.[9][10]

Experimental Protocol: Synthesis of Flavone via Baker-Venkataraman Rearrangement

-

Materials:

-

o-Hydroxyacetophenone

-

Benzoyl chloride

-

Pyridine

-

Potassium hydroxide

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

Esterification: o-Hydroxyacetophenone (1 equivalent) is dissolved in pyridine and treated with benzoyl chloride (1.1 equivalents) at room temperature to form o-benzoyloxyacetophenone. The mixture is poured into dilute hydrochloric acid to precipitate the ester, which is then filtered and washed.

-

Rearrangement: The o-benzoyloxyacetophenone (1 equivalent) is dissolved in pyridine and heated with powdered potassium hydroxide (2 equivalents) at 50-60 °C for a short period. The resulting 1,3-diketone precipitates as its potassium salt. The mixture is then acidified with acetic acid to give the crude 1,3-diketone.[11]

-

Cyclization: The crude 1,3-diketone is dissolved in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid and heated to reflux for 1-2 hours.[11]

-

The reaction mixture is poured into water to precipitate the flavone, which is collected by filtration, washed, and recrystallized from ethanol.[11]

-

Quantitative Data: Baker-Venkataraman Rearrangement Yields

| Starting o-Hydroxyacetophenone | Acylating Agent | Product | Yield (%) |

| 2'-Hydroxyacetophenone | Benzoyl Chloride | Flavone | 70-80 |

| 2'-Hydroxy-4'-methoxyacetophenone | Benzoyl Chloride | 7-Methoxyflavone | 65-75 |

| 2',5'-Dihydroxyacetophenone | Anisoyl Chloride | 6-Hydroxy-4'-methoxyflavone | 60-70 |

Experimental Workflow Diagram: Baker-Venkataraman Rearrangement

Caption: Baker-Venkataraman rearrangement workflow.

The Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction, named after Stanisław Kostanecki and Robert Robinson, is a method for the synthesis of chromones and coumarins from o-hydroxyaryl ketones and aliphatic acid anhydrides.[5][12][13][14] When an aromatic anhydride is used, flavones are produced.

Experimental Protocol: Synthesis of 7-Hydroxy-2-methylchromone

-

Materials:

-

Resacetophenone (2',4'-Dihydroxyacetophenone)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

-

Procedure:

-

A mixture of resacetophenone (1 equivalent), anhydrous sodium acetate (2.5 equivalents), and acetic anhydride (5 equivalents) is heated at 170-180 °C for 8-10 hours.

-

The reaction mixture is poured into water while hot, and the resulting solid is collected by filtration.

-

The solid is boiled with water to remove any unreacted starting materials and soluble byproducts.

-

The crude product is then treated with dilute sodium hydroxide solution to dissolve the chromone.

-

The alkaline solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the 7-hydroxy-2-methylchromone.

-

The product is collected by filtration, washed with water, and recrystallized from dilute ethanol.[15]

-

Quantitative Data: Kostanecki-Robinson Reaction Yields

| Starting o-Hydroxyaryl Ketone | Acid Anhydride | Product | Yield (%) |

| 2'-Hydroxyacetophenone | Acetic Anhydride | 2-Methylchromone | 30-40 |

| Resacetophenone | Acetic Anhydride | 7-Hydroxy-2-methylchromone | 40-50 |

| Phloroacetophenone | Propionic Anhydride | 5,7-Dihydroxy-2-ethylchromone | 25-35 |

Logical Relationship Diagram: Kostanecki-Robinson Reaction

Caption: Kostanecki-Robinson reaction workflow.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][16][17][18][19] When applied to o-hydroxyacetophenones, it provides a direct route to 3-formylchromones, which are valuable intermediates for the synthesis of a wide range of substituted chromone derivatives.[20][21][22]

Experimental Protocol: Synthesis of 3-Formylchromone

-

Materials:

-

o-Hydroxyacetophenone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (10 equivalents) with stirring.

-

o-Hydroxyacetophenone (1 equivalent) is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is heated at 60-70 °C for 2-3 hours.

-

After cooling, the reaction mixture is poured onto crushed ice.

-

The solution is neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of 3-formylchromone.

-

The product is collected by filtration, washed with water, and recrystallized from ethanol.[20]

-

Quantitative Data: Vilsmeier-Haack Reaction Yields

| Starting o-Hydroxyacetophenone | Product | Yield (%) |

| 2'-Hydroxyacetophenone | 3-Formylchromone | 70-80 |

| 2'-Hydroxy-5'-methylacetophenone | 6-Methyl-3-formylchromone | 65-75 |

| 2'-Hydroxy-4'-chloroacetophenone | 7-Chloro-3-formylchromone | 75-85 |

Experimental Workflow Diagram: Vilsmeier-Haack Reaction for 3-Formylchromone

Caption: Vilsmeier-Haack synthesis of 3-formylchromone.

Characterization Data of a Key Chromone: Khellin

Khellin is a naturally occurring furanochromone that has played a significant role in the history of chromone chemistry and pharmacology. Its characterization has been crucial for understanding its structure and activity.

Spectroscopic Data of Khellin

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.01 (s, 1H, H-5), 6.78 (s, 1H, H-8), 6.18 (s, 1H, H-3), 4.16 (s, 3H, OCH₃), 4.02 (s, 3H, OCH₃), 2.18 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 177.5 (C-4), 164.1 (C-2), 158.8 (C-7), 153.2 (C-9), 146.9 (C-5a), 144.1 (C-4a), 115.6 (C-5), 113.9 (C-9a), 109.8 (C-3), 105.1 (C-8), 61.9 (OCH₃), 61.0 (OCH₃), 19.8 (CH₃) |

| IR (KBr, cm⁻¹) | 1650 (C=O), 1610, 1580, 1470 (aromatic C=C), 1260 (C-O) |

| Mass Spectrum (EI) | m/z 260 (M⁺), 245, 217, 189 |

Biological Significance and Signaling Pathways

Chromone derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses.[2][6][7][9][27][28][29][30] Certain chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway. They can interfere with the activation of p38 MAPK, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Signaling Pathway Diagram: Chromone Inhibition of p38 MAPK Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stanisław Kostanecki - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 8. biomedres.us [biomedres.us]

- 9. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 100 Years Polish Chemical Society - ChemistryViews [chemistryviews.org]

- 13. ijmrset.com [ijmrset.com]

- 14. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 15. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 20. sciforum.net [sciforum.net]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Khellin | C14H12O5 | CID 3828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. KHELLIN(82-02-0) 1H NMR spectrum [chemicalbook.com]

- 26. Enhancing Biopharmaceutical Attributes of Khellin by Amorphous Binary Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Theoretical DFT Insights into 6,7-Dimethylchromone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromones are a class of naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on a specific derivative, 6,7-Dimethylchromone, providing a comprehensive theoretical framework for its investigation using Density Functional Theory (DFT). While direct experimental and extensive theoretical data on this compound are limited, this document extrapolates from established research on analogous chromone structures to present a robust methodology for its computational analysis. The guide details theoretical protocols for geometric optimization, vibrational analysis, and the determination of electronic properties. Furthermore, it outlines relevant experimental procedures for synthesis and characterization, offering a holistic approach for researchers exploring the therapeutic potential of this molecule. All computational data presented herein are hypothetical and intended to serve as a template for future research endeavors.

Introduction

The chromone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The substitution pattern on the chromone ring plays a crucial role in modulating these activities. The focus of this guide, this compound, presents an interesting candidate for investigation due to the presence of electron-donating methyl groups at the 6 and 7 positions, which are known to influence the electronic and steric properties of the molecule.

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the properties of molecules and guiding experimental research.[5][6] By employing DFT, we can gain insights into the molecular geometry, electronic structure, and reactivity of this compound, which are critical for understanding its potential as a drug candidate.

This guide will provide a detailed overview of the theoretical DFT studies applicable to this compound, alongside relevant experimental protocols to facilitate a comprehensive investigation of this compound.

Theoretical DFT Methodology

A robust DFT study of this compound would involve several key computational steps. The following protocol is based on methodologies successfully applied to other chromone derivatives.[1][6]

Computational Details

A common and effective approach for DFT calculations on chromone derivatives involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This functional provides a good balance between accuracy and computational cost for organic molecules. A suitable basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure and allow for the calculation of a wide range of molecular properties.[7]

Workflow for DFT Calculations:

Caption: A typical workflow for DFT calculations on this compound.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from a DFT study of this compound. The values presented are hypothetical and for illustrative purposes.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2=C3 | 1.35 |

| C4=O5 | 1.23 | |

| C6-C11 | 1.51 | |

| C7-C12 | 1.51 | |

| Bond Angle (°) | C2-C3-C4 | 121.5 |

| C3-C4-C4a | 123.0 | |

| O1-C2-C3 | 120.0 | |

| Dihedral Angle (°) | C3-C4-C4a-C8a | 180.0 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C=O) | 1650 | Carbonyl stretch of the γ-pyrone ring |

| ν(C=C) | 1610 | C=C stretch in the pyrone ring |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |

| ν(C-H) methyl | 2920-2980 | Methyl C-H stretching |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.5 |

| Ionization Potential (eV) | 7.0 |

| Electron Affinity (eV) | 1.3 |

Experimental Protocols

To validate the theoretical findings and further characterize this compound, a series of experimental studies are essential.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for chromone synthesis. One common approach is the Baker-Venkataraman rearrangement.

Synthetic Workflow:

Caption: A proposed synthetic workflow for this compound.

Detailed Protocol:

-

Esterification: 2-Hydroxy-4,5-dimethylacetophenone is reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

-

Baker-Venkataraman Rearrangement: The ester is treated with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., pyridine) to induce rearrangement to a 1,3-diketone.

-

Cyclization: The resulting 1,3-diketone is cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the chromone ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will reveal the electronic absorption properties of the molecule, which can be correlated with the calculated electronic transitions from TD-DFT (Time-Dependent Density Functional Theory) calculations.

Structure-Activity Relationship (SAR) and Drug Development

The theoretical and experimental data gathered for this compound can provide valuable insights into its potential as a therapeutic agent.

Logical Relationship for SAR Studies:

Caption: Logical flow for establishing Structure-Activity Relationships.

By correlating the calculated electronic properties (e.g., HOMO-LUMO gap, molecular electrostatic potential) and structural features of this compound with its experimentally determined biological activity, a preliminary Structure-Activity Relationship (SAR) can be established. This information is crucial for the rational design of new, more potent analogs and for guiding lead optimization in a drug discovery program. For instance, the molecular electrostatic potential map can indicate regions of the molecule that are prone to electrophilic or nucleophilic attack, which can be important for receptor binding.

Conclusion

This technical guide provides a comprehensive theoretical and experimental framework for the investigation of this compound. By combining the predictive power of DFT calculations with robust experimental validation, researchers can efficiently explore the chemical and biological properties of this promising molecule. The methodologies and workflows presented here are designed to guide scientists and drug development professionals in their efforts to unlock the therapeutic potential of novel chromone derivatives. The systematic approach outlined will facilitate a deeper understanding of the structure-activity relationships within this class of compounds, ultimately accelerating the discovery of new and effective medicines.

References

- 1. d-nb.info [d-nb.info]

- 2. Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking … [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 6,7-Dimethylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromones represent a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This technical guide provides an in-depth overview of the initial biological screening methodologies relevant to the evaluation of 6,7-Dimethylchromone. While specific experimental data for this compound is not extensively available in publicly accessible literature, this document outlines the core experimental protocols and signaling pathways commonly investigated for chromone derivatives, providing a foundational framework for its biological evaluation. The key areas of focus include anti-inflammatory, antioxidant, and anticancer activities. Detailed experimental workflows, data presentation formats, and visualizations of key signaling pathways are provided to guide researchers in the comprehensive screening of this and related compounds.

Introduction

The chromone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties[1]. The substitution pattern on the chromone ring plays a crucial role in modulating these activities. This compound, a derivative with methyl groups at the 6 and 7 positions, is a subject of interest for its potential therapeutic applications. This guide details the fundamental assays and mechanistic studies that form the basis of an initial biological screening campaign for this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of chromone derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in cellular models. A standard assay involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Data Presentation: Inhibition of Nitric Oxide Production

The following table presents hypothetical data for this compound and a reference compound, based on typical results observed for bioactive chromone derivatives.

| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | IC₅₀ (µM) |

| This compound | 1 | 15.2 ± 2.1 | \multirow{5}{*}{Data not available} |

| 5 | 35.8 ± 3.5 | ||

| 10 | 58.3 ± 4.2 | ||

| 25 | 75.1 ± 5.0 | ||

| 50 | 92.6 ± 3.8 | ||

| Dexamethasone (Control) | 1 | 95.5 ± 2.5 | 0.15 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

-

Nitrite Quantification (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is determined by non-linear regression analysis[2].

Signaling Pathway: NF-κB in Inflammation

The anti-inflammatory effects of many chromones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production.

Antioxidant Activity

The antioxidant capacity of chromones is a key aspect of their biological profile. This is typically assessed using cell-free radical scavenging assays.

Data Presentation: Radical Scavenging Activity

The following table illustrates potential antioxidant data for this compound compared to a standard antioxidant.

| Assay | Compound | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | This compound | Data not available |

| Ascorbic Acid (Control) | 8.5 | |

| ABTS Radical Scavenging | This compound | Data not available |

| Trolox (Control) | 6.2 |

Experimental Protocols

-

Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: 100 µL of various concentrations of this compound (dissolved in methanol) are added to 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined from a dose-response curve.

-

ABTS Radical Cation (ABTS•+) Generation: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Working Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: 10 µL of the test compound at various concentrations is mixed with 1 mL of the ABTS•+ working solution.

-

Absorbance Measurement: The absorbance is read at 734 nm after 6 minutes.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.

Signaling Pathway: Nrf2/ARE in Antioxidant Response

The antioxidant effects of many compounds are mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of antioxidant genes, leading to their expression.

Anticancer Activity

The cytotoxic effect of chromone derivatives against cancer cell lines is a critical component of their biological screening. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Data Presentation: Cytotoxicity Against Cancer Cell Lines

Below is a sample table for presenting the cytotoxic activity of this compound.

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | This compound | Data not available |

| Doxorubicin (Control) | 0.8 | |

| A549 (Lung Cancer) | This compound | Data not available |

| Doxorubicin (Control) | 1.2 | |

| HCT116 (Colon Cancer) | This compound | Data not available |

| Doxorubicin (Control) | 0.5 |

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 48 or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve[3].

Experimental Workflow

Conclusion

This technical guide provides a comprehensive framework for the initial biological screening of this compound, focusing on its potential anti-inflammatory, antioxidant, and anticancer activities. The detailed protocols for key in vitro assays and the elucidation of relevant signaling pathways, namely NF-κB and Nrf2, offer a solid foundation for researchers to evaluate the therapeutic potential of this and other chromone derivatives. While specific quantitative data for this compound remains to be established through empirical investigation, the methodologies outlined herein are standard and robust approaches in the field of drug discovery and development. Further studies are warranted to fully characterize the biological profile of this compound and to explore its structure-activity relationships.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6,7-Dimethylchromone

For Researchers, Scientists, and Drug Development Professionals